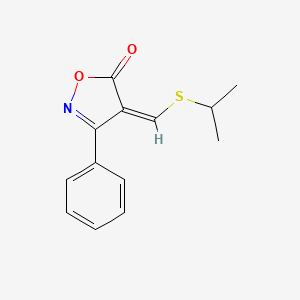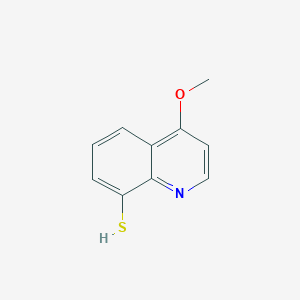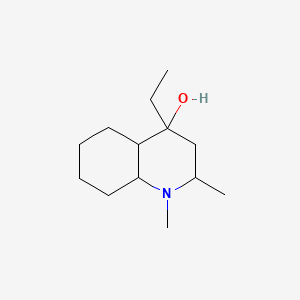
4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes multiple chiral centers and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor such as 2-ethyl-1,2-dimethylcyclohexanone, the compound undergoes cyclization to form the quinoline ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 4-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The reduction of any intermediate double bonds is carried out using hydrogenation catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoline ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
Uniqueness
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is unique due to its specific substitution pattern and the presence of multiple chiral centers. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
20422-70-2 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h10-12,15H,4-9H2,1-3H3 |
Clé InChI |
UKBFFPGRVCZRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(N(C2C1CCCC2)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
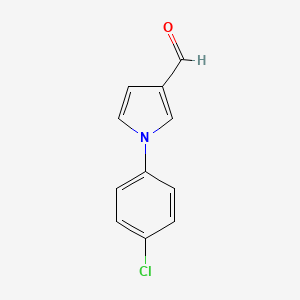
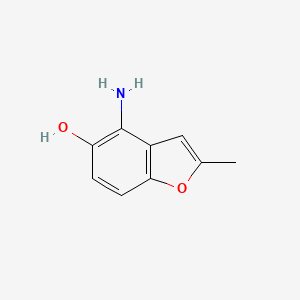
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
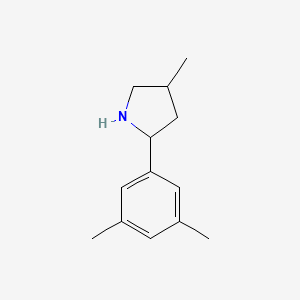
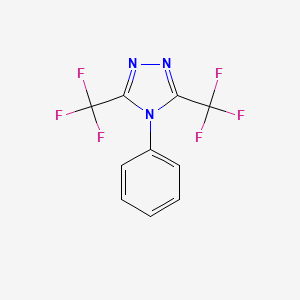
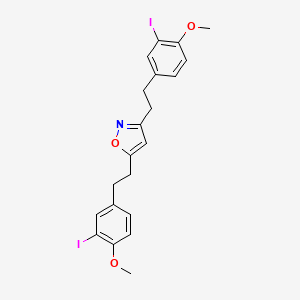
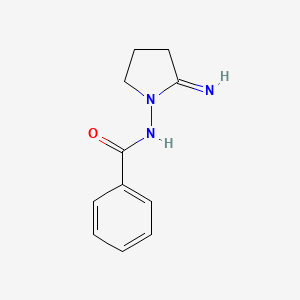
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
